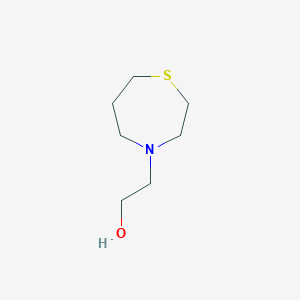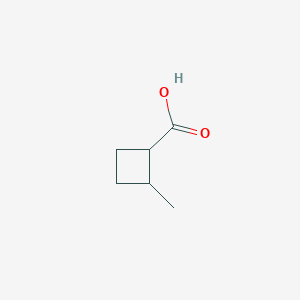
2-甲基环丁烷-1-羧酸
描述
“2-Methylcyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C6H10O2 . It has a molecular weight of 114.14 g/mol . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Methylcyclobutane-1-carboxylic acid” is 1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) . This indicates that the molecule consists of a cyclobutane ring with a methyl group (CH3) and a carboxylic acid group (COOH) attached .
Chemical Reactions Analysis
While specific reactions involving “2-Methylcyclobutane-1-carboxylic acid” are not available, carboxylic acids in general can undergo a variety of reactions. These include decarboxylation, reduction to primary alcohols, and reactions with bases to form carboxylate anions .
Physical And Chemical Properties Analysis
“2-Methylcyclobutane-1-carboxylic acid” has a molecular weight of 114.14 g/mol and a topological polar surface area of 37.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound is a liquid at room temperature .
科学研究应用
合成和化学反应
2-甲基环丁烷-1-羧酸在各种化学合成过程中被使用。它作为一个前体,在高效且简单的形式[2+2]环加成中发挥作用,导致形成1-氨基-2-甲基环丁烷-1-羧酸和1-氨基-2-亚甲基环丁烷-1-羧酸。这些化合物在功能团的立体控制互变中起着重要作用,展示了环丁烷核心在合成不同氨基酸方面的多功能性(Avenoza et al., 2005)。此外,环丁烷衍生物在电环反应中表现出显著的活性。例如,对甲基3-甲醛环丁烯-3-羧酸酯的热解证实了关于环丁烷环在此类反应中行为的理论预测(Niwayama & Houk, 1992)。
医学成像和诊断
1-氨基环丁烷羧酸衍生物表现出作为寻找肿瘤的试剂的潜力。它们能够被各种肿瘤类型优先吸收,并且从血液中迅速清除,突显了它们在医学成像中的适用性,特别是与正电子发射计算机断层扫描结合使用时(Washburn et al., 1979)。为中子俘获疗法合成硼化氨基环丁烷羧酸进一步强调了这些化合物在治疗应用中的潜力,特别是在治疗脑瘤方面(Kabalka & Yao, 2003)。
结构分析和材料科学
环丁烷衍生物的结构和构象是材料科学中感兴趣的课题。X射线衍射方法已被用于确定这些化合物的结构,揭示了关于环丁烷环的扭曲和键长的重要细节,这些受取代基拥挤的影响。这些研究为环丁烷衍生物的性质提供了宝贵的见解,这对于设计材料和理解它们的行为至关重要(Reisner et al., 1983)。
安全和危害
The safety information for “2-Methylcyclobutane-1-carboxylic acid” indicates that it may be harmful if swallowed and may cause skin irritation. It may also cause serious eye damage and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
The future directions for “2-Methylcyclobutane-1-carboxylic acid” and similar compounds could involve their use in the synthesis of more complex molecules. For example, carboxylic acids can be used in the production of esters, amides, and other derivatives . They can also be used in the development of new materials and pharmaceuticals .
作用机制
Target of Action
As a carboxylic acid, it may interact with various enzymes and proteins within the body, influencing their function .
Mode of Action
2-Methylcyclobutane-1-carboxylic acid, being a carboxylic acid, can undergo various reactions. For instance, carboxylic acids can react with Thionyl Chloride (SOCl2) to form acid chlorides. During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .
Biochemical Pathways
Carboxylic acids are known to participate in various biochemical reactions, including ω- and β- oxidation processes . These processes can lead to the formation and degradation of dicarboxylic acids, which play crucial roles in various physiological states .
Pharmacokinetics
As a carboxylic acid, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Carboxylic acids, in general, can influence a variety of biological processes, including energy production, lipid metabolism, and signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methylcyclobutane-1-carboxylic acid. For instance, its storage temperature is recommended to be -10°C to maintain its stability .
生化分析
Biochemical Properties
2-Methylcyclobutane-1-carboxylic acid plays a role in various biochemical reactions. It interacts with enzymes such as carboxylases and dehydrogenases, which facilitate its conversion into other metabolites. The compound’s carboxyl group allows it to participate in esterification and amidation reactions, forming esters and amides that are crucial in metabolic pathways. Additionally, 2-Methylcyclobutane-1-carboxylic acid can bind to proteins, altering their conformation and activity, which can influence cellular processes .
Cellular Effects
2-Methylcyclobutane-1-carboxylic acid affects various cell types and cellular processes. It can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound has been shown to influence gene expression by acting as a ligand for transcription factors, thereby regulating the transcription of specific genes. Furthermore, 2-Methylcyclobutane-1-carboxylic acid impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of 2-Methylcyclobutane-1-carboxylic acid involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, it may inhibit dehydrogenases by binding to their active sites, preventing substrate access and reducing enzyme activity. Conversely, it can activate certain carboxylases by stabilizing their active conformations. Additionally, 2-Methylcyclobutane-1-carboxylic acid can influence gene expression by binding to transcription factors, thereby modulating their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylcyclobutane-1-carboxylic acid can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, 2-Methylcyclobutane-1-carboxylic acid may degrade into smaller metabolites, which can have different biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Methylcyclobutane-1-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while at higher doses, it can exhibit toxic effects. Studies have shown that high doses of 2-Methylcyclobutane-1-carboxylic acid can lead to adverse effects such as liver and kidney damage, as well as disruptions in metabolic homeostasis. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
2-Methylcyclobutane-1-carboxylic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as carboxylases and dehydrogenases, leading to the formation of various metabolites. These metabolites can enter different metabolic pathways, influencing metabolic flux and the levels of other metabolites. For example, the compound can be converted into intermediates that participate in the citric acid cycle, contributing to energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 2-Methylcyclobutane-1-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its biological activity, as its accumulation in certain tissues may enhance or inhibit specific cellular processes .
Subcellular Localization
The subcellular localization of 2-Methylcyclobutane-1-carboxylic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects. For instance, 2-Methylcyclobutane-1-carboxylic acid may be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production. Its localization can also affect its interactions with other biomolecules, thereby modulating its activity and function .
属性
IUPAC Name |
2-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-2-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUWTFVQYAVBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60528614 | |
| Record name | 2-Methylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60528614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42185-61-5 | |
| Record name | 2-Methylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60528614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


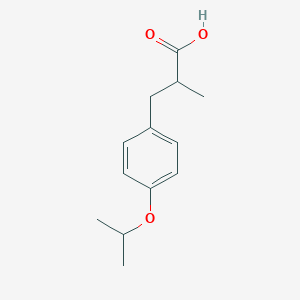
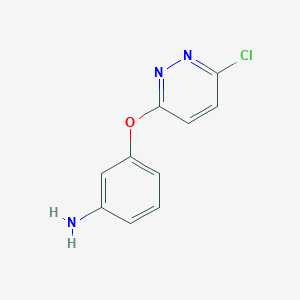

![[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1367349.png)
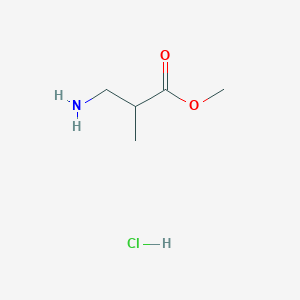
![1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-](/img/structure/B1367353.png)
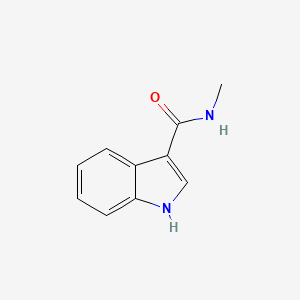
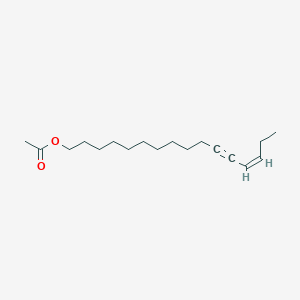

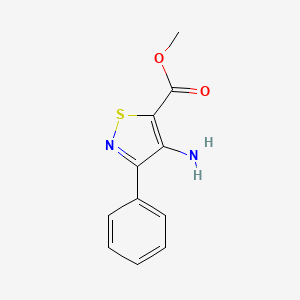

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1367367.png)
